molecular formula C6H8N4O5 B3087222 1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole CAS No. 1171870-80-6

1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole

Cat. No.: B3087222
CAS No.: 1171870-80-6
M. Wt: 216.15 g/mol
InChI Key: GHESLFLQVFHCBO-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole is a heterocyclic compound with a pyrazole ring structure. This compound is characterized by the presence of methoxymethyl and methyl groups at the 1 and 4 positions, respectively, and two nitro groups at the 3 and 5 positions. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole typically involves the nitration of a suitable pyrazole precursor. One common method is the nitration of 4-methyl-1-(methoxymethyl)-1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of safety measures is crucial due to the handling of strong acids and the potential for exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitropyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 3,5-diamino-1-(methoxymethyl)-4-methyl-1H-pyrazole.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the methoxymethyl group.

Scientific Research Applications

1-(Methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and explosives due to its energetic properties.

Mechanism of Action

The mechanism of action of 1-(methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities and cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl acetic acid
  • 4-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl butanoic acid
  • 4-Formyl-5-(hydroxymethyl)-1H-pyrrole-1-yl butanoic acid

Uniqueness

1-(Methoxymethyl)-4-methyl-3,5-dinitro-1H-pyrazole is unique due to the presence of both methoxymethyl and nitro groups on the pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activities compared to other similar compounds. The specific arrangement of functional groups allows for targeted modifications and applications in various fields of research.

Properties

IUPAC Name

1-(methoxymethyl)-4-methyl-3,5-dinitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O5/c1-4-5(9(11)12)7-8(3-15-2)6(4)10(13)14/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHESLFLQVFHCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1[N+](=O)[O-])COC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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